Bleu de méthylthymol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

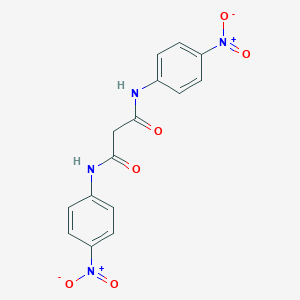

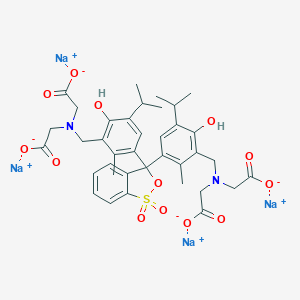

Methylthymol Blue (MTB) is a colorimetric reagent used in various analytical chemistry applications for the determination of metal ions in solutions. The studies provided demonstrate the versatility of MTB in detecting calcium, uranium(VI), thorium, and iron(III) in different biological and chemical samples. The color change associated with the formation of complexes between MTB and metal ions is the basis for its use in spectrophotometric analysis .

Synthesis Analysis

The synthesis of MTB or its complexes is not explicitly detailed in the provided papers. However, the use of MTB in various assays suggests that it is readily synthesized or obtained for use as a chelating agent in colorimetric determinations .

Molecular Structure Analysis

The molecular structure of MTB allows it to form stable complexes with metal ions. For instance, the chelate formed between uranium(VI) and the penta sodium salt of MTB is reported to have a 1:1 metal to chelating agent ratio . Similarly, thorium forms a complex with MTB in an alkaline medium with a composition of Th(MTB)2 . These studies indicate that the molecular structure of MTB is conducive to forming stable complexes with metal ions, which is essential for its function as a colorimetric reagent.

Chemical Reactions Analysis

MTB undergoes specific chemical reactions with metal ions to form colored complexes. The reaction between MTB and calcium ions results in a blue-colored complex, which is stable and does not require deproteinization of the sample . In the case of uranium(VI), a red-colored chelate is formed, which is stable between pH 6.2 and 6.9 . For thorium, the complex formation occurs even in the presence of EDTA, which usually masks metals against reagents . The iron(III) reaction with MTB results in two possible complexes depending on the solution's acidity, with maximum absorbance at different wavelengths .

Physical and Chemical Properties Analysis

The physical and chemical properties of MTB complexes are crucial for their analytical applications. The stability of the calcium-MTB complex is highlighted by its ability to remain unchanged for several hours, allowing for accurate measurements . The stability constants and free energy changes of the uranium(VI)-MTB chelate provide insights into the thermodynamics of the complex formation . The spectrophotometric determination of thorium and iron(III) with MTB relies on the specific absorbance properties of the formed complexes, which obey Beer's law within certain concentration ranges .

Applications De Recherche Scientifique

Études de complexation des ions métalliques

Le MTB a été étudié pour son interaction avec les ions métalliques (Zn²⁺, Cu²⁺ et Fe²⁺). Les chercheurs ont déterminé les constantes d'acidité du MTB et les constantes d'association de ses complexes avec ces ions métalliques. Des approches théoriques et expérimentales ont été utilisées pour comprendre le comportement de liaison . Voici un résumé :

Safety and Hazards

When handling Methylthymol Blue sodium salt, it is recommended to ensure adequate ventilation and wear personal protective equipment . Contact with skin, eyes, and clothing should be avoided . In case of inhalation, it is advised to move to fresh air and seek medical attention if respiratory problems develop .

Mécanisme D'action

Target of Action

Methylthymol Blue (MTB), also known as Methylthymol Blue sodium salt, primarily targets metal ions . It is used as a complexing indicator to determine the presence of various metal ions such as Zn²⁺, Cu²⁺, Fe²⁺, Al³⁺, Ca²⁺, and others .

Mode of Action

MTB interacts with its targets (metal ions) by forming stable complexes . The formation of these complexes is indicated by a change in color, which is a key characteristic of MTB as a complexing indicator .

Biochemical Pathways

MB acts as an alternative electron carrier in the mitochondrial respiratory chain, especially in cases of dysfunctional electron transport chain . .

Pharmacokinetics

It’s known that mtb is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of MTB’s action is the formation of colored complexes with metal ions . This color change is used as an indicator in complexometric titrations, aiding in the detection and quantification of metal ions .

Action Environment

The action of MTB is influenced by environmental factors such as pH and the presence of specific metal ions . The color of MTB in solution changes depending on the pH, with different colors observed at pH 6.5-8.5, 10.5-11.6, and above 12.7 . Additionally, MTB forms colored, water-soluble complexes with certain metal ions .

Analyse Biochimique

Biochemical Properties

Methylthymol Blue Sodium Salt is mainly used for determining the calcium content in biological samples . It interacts with metal ions such as ZnII, CuII, and FeII, forming complexes characterized using UV–Visible absorption spectroscopy .

Cellular Effects

Methylene Blue can act as an alternative electron carrier in the mitochondrial respiratory chain in the case of dysfunctional electron transport chain . It also displays anti-inflammatory and anti-apoptotic effects .

Temporal Effects in Laboratory Settings

A study on the interaction of metal ions with Methylthymol Blue suggests that it forms complexes with metal ions, which could potentially influence its stability and long-term effects on cellular function .

Subcellular Localization

A study on Methylene Blue, a structurally similar compound, suggests that it accumulates significantly more in mitochondria of glioblastoma cells relative to normal astrocytes .

Propriétés

| { "Design of the Synthesis Pathway": "Methylthymol Blue sodium salt can be synthesized by reacting thymol blue with sodium methoxide followed by methylation.", "Starting Materials": [ "Thymol Blue", "Sodium Methoxide", "Methylating agent (e.g. methyl iodide)" ], "Reaction": [ "Thymol Blue is dissolved in a suitable solvent such as ethanol.", "Sodium Methoxide is added to the solution and stirred until it dissolves.", "Methylating agent is added to the solution and stirred for several hours at a suitable temperature and pressure.", "The reaction mixture is then cooled and filtered to obtain the crude product.", "The crude product is purified by recrystallization or column chromatography to obtain pure Methylthymol Blue sodium salt." ] } | |

Numéro CAS |

1945-77-3 |

Formule moléculaire |

C37H44N2NaO13S |

Poids moléculaire |

779.8 g/mol |

Nom IUPAC |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C37H44N2O13S.Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47); |

Clé InChI |

MAEUPUKDHSPKGZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |

Autres numéros CAS |

1945-77-3 |

Numéros CAS associés |

4310-80-9 (penta-hydrochloride salt) |

Synonymes |

methylthymol blue methylthymol blue pentasodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)